molecular formula C12H11NO2 B12988181 Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate

Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B12988181
M. Wt: 201.22 g/mol
InChI Key: RXVMYNJUHKBFOS-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate is an organic compound belonging to the indene family. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a cyano group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of 5-cyano-2,3-dihydro-1H-indene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 5-cyano-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a chloro group instead of a cyano group.

    Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a bromo group instead of a cyano group.

    Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

Uniqueness

Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-5-3-9-6-8(7-13)2-4-10(9)11/h2,4,6,11H,3,5H2,1H3

InChI Key

RXVMYNJUHKBFOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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